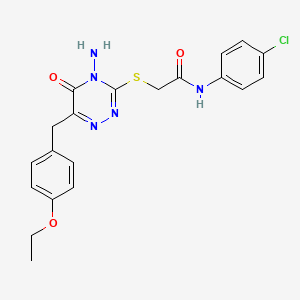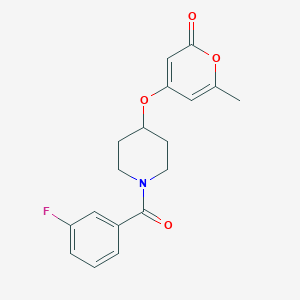
4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also includes a fluorobenzoyl group and a pyranone ring, which are common in various bioactive compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a powerful method for forming carbon-carbon bonds .科学的研究の応用
Anticancer Activity
The compound and its derivatives have been investigated for their anticancer activities. For instance, research involving fluoro substituted benzo[b]pyran derivatives, similar in structure to the compound , has shown potential anti-lung cancer activity. These compounds were synthesized and evaluated against several human cancer cell lines, including lung, breast, and CNS cancers, displaying anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, including variations with fluoro-substituted benzyl groups, have shown promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, as well as cytotoxicity assessments, highlighting their potential as antituberculosis agents (V. U. Jeankumar, J. Renuka, P. Santosh, V. Soni, J. Sridevi, P. Suryadevara, P. Yogeeswari, D. Sriram, 2013).
Synthesis and Structural Exploration
The synthetic pathways to create polyfunctionalized 4H-pyran derivatives bearing a fluorochloro pyridyl moiety have been developed. These methods offer efficient routes to target compounds with characteristics like short reaction times, high yields, and easy product separation, demonstrating the compound's utility in synthetic organic chemistry (Zhenjun Ye, Ren-Rui Xu, X. Shao, Xiaoyong Xu, Zhong Li, 2010).
Antibacterial and Antimicrobial Activity
The compound and its derivatives have also been explored for antibacterial and antimicrobial activities. Novel libraries of fused pyran derivatives have been synthesized and evaluated for in vitro antibacterial activity against a panel of pathogenic bacterial and fungal strains, antituberculosis activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum, showcasing the compound's potential in antimicrobial research (Piyush N. Kalaria, Shailesh P. Satasia, Dipak K. Raval, 2014).
作用機序
将来の方向性
特性
IUPAC Name |
4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-12-9-16(11-17(21)23-12)24-15-5-7-20(8-6-15)18(22)13-3-2-4-14(19)10-13/h2-4,9-11,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFXFEGSYRCCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2927562.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2927563.png)
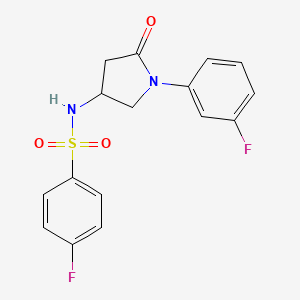
![3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide](/img/structure/B2927566.png)
![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)
![(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2927569.png)
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2927571.png)
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2927573.png)
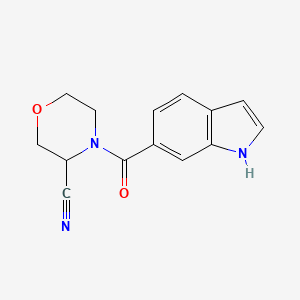
![2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2927578.png)
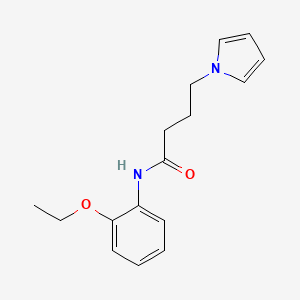
![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)
![2-{8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2927581.png)
